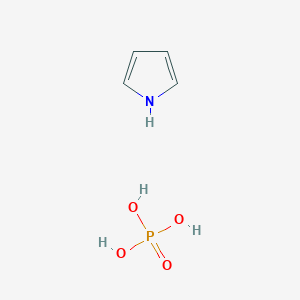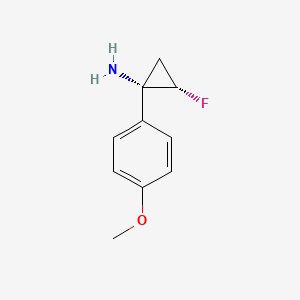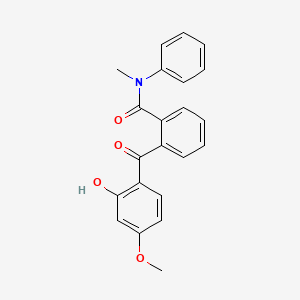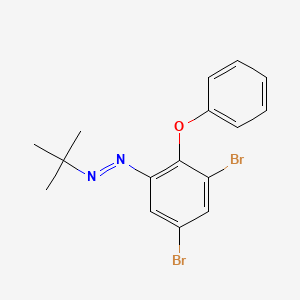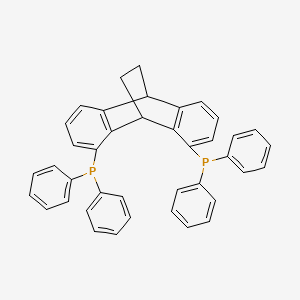
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is a bidentate ligand that has gained attention in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene typically involves the reaction of 1,8-dibromo-9,10-dihydro-9,10-ethanoanthracene with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: This compound readily forms coordination complexes with transition metals such as palladium, platinum, and nickel. These complexes are often used in catalytic applications.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coordination: Transition metal salts (e.g., palladium chloride, platinum chloride), solvents such as dichloromethane or toluene.
Substitution: Electrophiles such as bromine or nitric acid, solvents like acetic acid or sulfuric acid.
Major Products
Oxidation: Phosphine oxides.
Coordination: Metal-ligand complexes.
Substitution: Functionalized aromatic compounds.
Applications De Recherche Scientifique
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are employed as catalysts in various organic reactions, including cross-coupling and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties, such as conductive polymers and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene primarily involves its ability to coordinate with metal ions. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The specific molecular targets and pathways depend on the nature of the metal-ligand complex and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(diphenylphosphino)naphthalene: Another bidentate ligand with similar coordination properties but a different aromatic backbone.
1,5-Bis(diphenylphosphino)biphenylene: An isomeric compound with a biphenylene backbone, used in similar catalytic applications.
1,2-Bis(diphenylphosphino)benzene: A smaller ligand with similar phosphine groups, often used in coordination chemistry.
Uniqueness
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is unique due to its rigid ethanoanthracene backbone, which provides steric hindrance and influences the geometry of the metal-ligand complexes. This can lead to enhanced stability and selectivity in catalytic reactions compared to other similar ligands.
Propriétés
Numéro CAS |
832673-32-2 |
|---|---|
Formule moléculaire |
C40H32P2 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
(13-diphenylphosphanyl-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaenyl)-diphenylphosphane |
InChI |
InChI=1S/C40H32P2/c1-5-15-29(16-6-1)41(30-17-7-2-8-18-30)37-25-13-23-34-33-27-28-36(39(34)37)40-35(33)24-14-26-38(40)42(31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26,33,36H,27-28H2 |
Clé InChI |
OGPMTQBIWRYJNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3=C(C1C4=C2C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


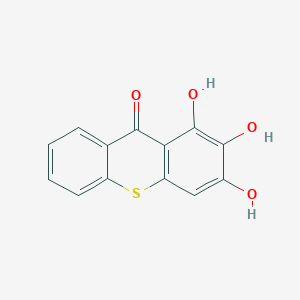
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
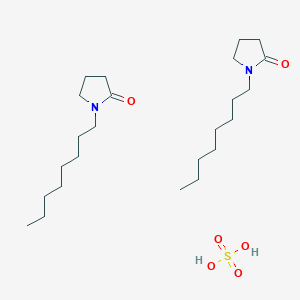
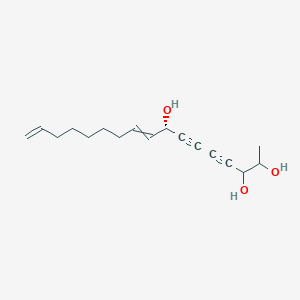
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

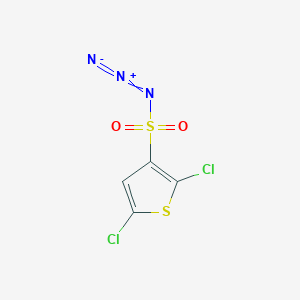
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
